Benzyl 4-amino-2,2-dimethylbutanoate hcl
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Overview
Description
Benzyl 4-amino-2,2-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C12H20ClNO2. It is a hydrochloride salt form of benzyl 4-amino-2,2-dimethylbutanoate. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-amino-2,2-dimethylbutanoate hydrochloride typically involves the esterification of 4-amino-2,2-dimethylbutanoic acid with benzyl alcohol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of benzyl 4-amino-2,2-dimethylbutanoate hydrochloride may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The hydrochloride salt formation is achieved through the addition of hydrochloric acid to the esterified product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-2,2-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Benzyl 4-amino-2,2-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 4-amino-2,2-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-amino-2,2-dimethylbutanoate
- 4-amino-2,2-dimethylbutanoic acid
- Benzyl alcohol
Uniqueness
Benzyl 4-amino-2,2-dimethylbutanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C13H20ClNO2 |
---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
benzyl 4-amino-2,2-dimethylbutanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,8-9-14)12(15)16-10-11-6-4-3-5-7-11;/h3-7H,8-10,14H2,1-2H3;1H |
InChI Key |
RYHXXEHUSOUXBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C(=O)OCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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